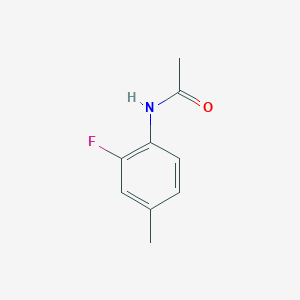

N-(2-Fluoro-4-methylphenyl)acetamide

Description

The exact mass of the compound N-(2-Fluoro-4-methylphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-Fluoro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Fluoro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluoro-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXUSWHUWNRNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456515 | |

| Record name | N-(2-Fluoro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-67-0 | |

| Record name | N-(2-Fluoro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(2-Fluoro-4-methylphenyl)acetamide

Abstract

This technical guide provides a comprehensive, field-proven framework for the complete crystal structure analysis of the novel compound N-(2-Fluoro-4-methylphenyl)acetamide. Addressed to researchers, scientists, and professionals in drug development, this document transcends a standard protocol, offering in-depth explanations for the causality behind critical experimental choices. From initial synthesis and the nuanced art of single-crystal growth to the rigors of X-ray diffraction data collection, structure solution, refinement, and advanced intermolecular interaction analysis, this guide serves as a self-validating roadmap. By integrating authoritative methodologies and emphasizing scientific integrity, we present a holistic approach to elucidating the three-dimensional atomic arrangement of N-(2-Fluoro-4-methylphenyl)acetamide, a process paramount to understanding its physicochemical properties and potential as a pharmaceutical intermediate.

Introduction: The Rationale for Structural Elucidation

N-(2-Fluoro-4-methylphenyl)acetamide belongs to a class of substituted acetamides, compounds of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom and a methyl group onto the phenyl ring can profoundly influence the molecule's conformation, solid-state packing, and ultimately, its biological activity and material properties. Fluorine, with its high electronegativity and ability to form hydrogen bonds and other non-covalent interactions, plays a crucial role in molecular recognition and binding affinity in drug-receptor interactions.

Therefore, a definitive determination of its three-dimensional crystal structure through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise.[1][2][3] It provides unequivocal insights into:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles that define the molecule's shape.

-

Conformational Preferences: The orientation of the acetamide group relative to the substituted phenyl ring.

-

Intermolecular Interactions: The network of hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the crystal packing.

-

Polymorphism: The potential for the molecule to exist in different crystalline forms, each with unique physical properties.

This guide will delineate the complete workflow, from obtaining the compound to the final deposition of its crystal structure.

Synthesis and Purification of N-(2-Fluoro-4-methylphenyl)acetamide

The foundational step in any crystal structure analysis is the synthesis of a highly pure compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and compromising the quality of the diffraction data.

Synthetic Protocol

A reliable method for the synthesis of N-aryl acetamides is the acylation of the corresponding aniline with an acetylating agent.[4][5]

Materials:

-

2-Fluoro-4-methylaniline

-

Acetic anhydride or Acetyl chloride

-

An appropriate solvent (e.g., dichloromethane, ethyl acetate)

-

A weak base (e.g., triethylamine, pyridine) if acetyl chloride is used

Step-by-Step Procedure:

-

Dissolve 2-Fluoro-4-methylaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a stoichiometric equivalent of acetic anhydride (or acetyl chloride and a weak base) to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, quench the reaction with the addition of water.

-

Extract the product into an organic solvent.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted aniline, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove acetic acid, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Purification

The crude product must be purified to ≥98% purity, as confirmed by NMR spectroscopy and/or LC-MS, before attempting crystallization.[6] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a highly effective method for achieving the required purity.[7]

The Art and Science of Single Crystal Growth

The growth of a high-quality single crystal suitable for X-ray diffraction is often the most challenging and critical step. A suitable crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free of cracks and other defects.[8] Several methods can be employed, and often, a systematic screening of conditions is necessary.[9][10]

Solvent Selection

The choice of solvent is paramount. The ideal solvent is one in which the compound is sparingly soluble at room temperature but moderately to highly soluble at an elevated temperature.[9]

Common Crystallization Techniques

-

Slow Evaporation: This is the simplest method, where a saturated or near-saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.[8]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, or even lower in a controlled manner.[7][11]

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the two liquids slowly mix.[9]

The following diagram illustrates the decision-making process for selecting a crystallization method.

Caption: Decision workflow for selecting a crystal growth method.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. Modern diffractometers automate the process of data collection.[12]

The Fundamental Principle

The regularly spaced atoms in the crystal lattice act as a three-dimensional diffraction grating for the X-rays. Constructive interference occurs at specific angles, governed by Bragg's Law, producing a unique diffraction pattern of spots.[2][13] The positions and intensities of these spots contain all the information needed to determine the arrangement of atoms in the unit cell.[3]

Experimental Workflow

The following diagram outlines the key steps in SC-XRD data collection.

Caption: Workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data (the HKL file) is used to solve and refine the crystal structure. This is an iterative process performed using specialized software, with the SHELX suite of programs being the industry standard.[14][15]

Structure Solution

The "phase problem" in crystallography means that while we can measure the intensities of the diffracted spots, we lose the phase information. Structure solution methods are computational techniques used to generate an initial model of the electron density map from which atomic positions can be inferred.

Structure Refinement with SHELXL

Refinement is the process of adjusting the parameters of the structural model (atomic coordinates, displacement parameters) to achieve the best possible fit between the calculated and the observed diffraction data.[16]

Step-by-Step Refinement Protocol:

-

Initial Model: Start with the output from the structure solution program.

-

Isotropic Refinement: Refine the positions and isotropic (spherical) thermal parameters of all non-hydrogen atoms.

-

Anisotropic Refinement: Once the model is stable, refine the non-hydrogen atoms with anisotropic displacement parameters (ellipsoids), which account for the direction-dependent thermal motion of the atoms.

-

Locate and Refine Hydrogen Atoms: Hydrogen atoms can often be located in the difference Fourier map. Alternatively, they can be placed in geometrically calculated positions and refined using a "riding model" (e.g., using the HFIX command in SHELXL).[16]

-

Check for Convergence: The refinement is considered converged when the shifts in the refined parameters are negligible, and the R-factors (indicators of the agreement between the model and the data) are minimized.

Key Refinement Parameters to Monitor:

| Parameter | Description | Ideal Value |

| R1 | A measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 for good quality data |

| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 0.15 is generally acceptable |

| GooF | Goodness-of-Fit. Should be close to 1 for a good model and correct weighting scheme. | ~1.0 |

| Max Shift/ESD | The maximum shift of a parameter in the final cycle divided by its estimated standard deviation. | < 0.001 for convergence |

| Residual e⁻ Density | The highest peaks and deepest holes in the final difference Fourier map. | Should be low and not correspond to missing atoms. |

Advanced Structural Analysis: Hirshfeld Surface Analysis

While the crystallographic model provides a static picture of the molecule, Hirshfeld surface analysis offers a powerful way to visualize and quantify intermolecular interactions within the crystal lattice.[17] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by partitioning the electron density of the crystal into molecular fragments.[18]

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, we can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.[19][20][21]

Furthermore, 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts, allowing for a detailed comparison of the packing environments of different molecules or polymorphs.

Data Validation and Deposition

Scientific integrity and reproducibility demand that the final crystal structure data be validated and deposited in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[22]

Mandatory Steps:

-

CIF Generation: The final structural model is saved in the Crystallographic Information File (CIF) format, which contains all relevant information about the experiment and the structure.[14]

-

Validation with checkCIF: The CIF must be validated using the International Union of Crystallography's (IUCr) checkCIF service.[23] This program checks for syntax errors and potential scientific issues, generating a report with alerts that must be addressed or explained.

-

Deposition: The validated CIF and the structure factor file are deposited with the CCDC.[24][25][26] Upon deposition, a unique CCDC number is assigned, which should be included in any publication describing the structure.

Conclusion

The crystal structure analysis of N-(2-Fluoro-4-methylphenyl)acetamide, as outlined in this guide, is a multi-step process that demands both experimental skill and a deep understanding of crystallographic principles. By following a systematic approach—from high-purity synthesis and meticulous crystal growth to rigorous data collection, refinement, and advanced analysis—researchers can obtain a definitive, publication-quality crystal structure. This structural information is invaluable, providing the foundational knowledge required to understand the compound's properties and to rationally design new molecules with enhanced efficacy and functionality for applications in drug development and materials science.

References

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

-

DB Infotech. (2025, February 4). How to Create Hirshfeld Surface Using Crystal Explorer. YouTube. [Link]

-

Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). Deposit. [Link]

-

American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

-

Soman, R. (2015, June 29). Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Organic Chemistry. (2020, December 12). How to Grow Single Crystals. YouTube. [Link]

-

Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. [Link]

-

SB. (2025, February 12). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. YouTube. [Link]

-

Grothe, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1861. [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structure Deposition Workshop. [Link]

-

Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

Bruker. (n.d.). Chapter 6.1.2 SHELXL-97. [Link]

-

Hussein, M. A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 528–534. [Link]

-

Boudalis, A. K., et al. (2017). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 3(3), 24. [Link]

-

Nievergelt, P. P., & Spingler, B. (2017). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. CrystEngComm, 19(2), 243-249. [Link]

-

Mueller, P. (2020, August 14). ShelXle Tutorial solving and refining crystal structures. YouTube. [Link]

-

ChemBK. (2024, April 9). N-(4-fluoro-3-methylphenyl)-Acetamide. [Link]

-

Sucrose. (n.d.). SHELXL - An Easy Structure. [Link]

-

ResearchGate. (2021, August 30). What is the procedure to get a validation report for new CIF file in CCDC software, I have performed Rietveld refinement using Full Prof software?. [Link]

-

Fyzikální ústav AV ČR (FZU). (n.d.). X-ray single-crystal diffraction. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

-

Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CIF Deposition Guidelines. [Link]

Sources

- 1. rigaku.com [rigaku.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. X-ray single-crystal diffraction | FZU [fzu.cz]

- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. 326-67-0|N-(2-Fluoro-4-methylphenyl)acetamide|BLD Pharm [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. How To [chem.rochester.edu]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. pulstec.net [pulstec.net]

- 14. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 16. An Easy Structure - Sucrose [xray.uky.edu]

- 17. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets [mdpi.com]

- 18. crystalexplorer.net [crystalexplorer.net]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. youtube.com [youtube.com]

- 22. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 23. pubsapp.acs.org [pubsapp.acs.org]

- 24. iucr.org [iucr.org]

- 25. researchgate.net [researchgate.net]

- 26. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

The Synthetic Keystone: A Technical Guide to the Research Applications of N-(2-Fluoro-4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-(2-Fluoro-4-methylphenyl)acetamide, a fluorinated aromatic amide, stands as a pivotal intermediate in the landscape of modern synthetic chemistry. While its direct biological applications are an emerging area of investigation, its structural motifs are integral to a wide array of bioactive molecules. This technical guide delves into the synthesis, chemical rationale, and, most importantly, the potential research applications of this compound. By examining the established biological activities of structurally analogous N-arylacetamides, we can project the utility of N-(2-Fluoro-4-methylphenyl)acetamide as a foundational building block in the development of novel therapeutics, particularly in the realms of oncology, neurology, and inflammatory diseases. This document serves as a comprehensive resource for researchers looking to leverage this versatile molecule in their discovery pipelines.

Introduction: The Strategic Importance of Fluorinated Arylacetamides

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity and membrane permeability.[1][2][3]

The N-arylacetamide scaffold is a privileged structure in drug discovery, appearing in a multitude of approved drugs and clinical candidates. This framework provides a robust backbone for the orientation of various pharmacophoric groups. When combined, the fluorinated phenyl ring and the acetamide linker in N-(2-Fluoro-4-methylphenyl)acetamide create a molecule of significant interest for synthetic and medicinal chemists. Its precursor, 2-Fluoro-4-methylaniline, is a versatile intermediate in the production of pharmaceuticals and agrochemicals, underscoring the industrial relevance of this chemical class.[4][5]

This guide will first elucidate the synthesis and chemical properties of N-(2-Fluoro-4-methylphenyl)acetamide. Subsequently, it will explore its potential applications as a scaffold for generating novel bioactive compounds, drawing on established research into closely related molecules.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of N-(2-Fluoro-4-methylphenyl)acetamide is essential for its effective use in research.

| Property | Value | Reference |

| CAS Number | 171721-17-0 | N/A |

| Molecular Formula | C₉H₁₀FNO | N/A |

| Molecular Weight | 167.18 g/mol | N/A |

| Appearance | Solid | N/A |

| Storage | Room Temperature | N/A |

Synthesis of N-(2-Fluoro-4-methylphenyl)acetamide

The most common and straightforward synthesis of N-(2-Fluoro-4-methylphenyl)acetamide is through the acetylation of 2-Fluoro-4-methylaniline. This reaction can be achieved using various acetylating agents, with acetic anhydride and acetyl chloride being the most common.

Experimental Protocol: Acetylation of 2-Fluoro-4-methylaniline

Materials:

-

2-Fluoro-4-methylaniline

-

Acetic Anhydride or Acetyl Chloride

-

A suitable solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetic Acid)

-

A weak base (e.g., Pyridine or Triethylamine, particularly if using acetyl chloride)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-Fluoro-4-methylaniline (1.0 equivalent) in the chosen solvent.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is crucial to control the exothermic reaction.

-

Addition of Acetylating Agent: Slowly add the acetylating agent (e.g., acetic anhydride, 1.1 equivalents) dropwise to the stirred solution. If using acetyl chloride, a base should be included in the reaction mixture to neutralize the HCl byproduct.

-

Reaction: Allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

If the product precipitates, it can be collected by filtration.

-

If the product remains in the organic layer, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acetic acid, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure N-(2-Fluoro-4-methylphenyl)acetamide.

Potential Research Applications: A Scaffold for Bioactive Molecules

The true potential of N-(2-Fluoro-4-methylphenyl)acetamide lies in its utility as a versatile building block for the synthesis of novel drug candidates. The N-arylacetamide core is present in numerous compounds with a wide range of biological activities.

Anticancer Drug Discovery

Phenylacetamide derivatives have demonstrated significant potential as anticancer agents.[6][7] Research has shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including prostate and breast cancer.[6][8] The presence of a fluorine atom can further enhance the cytotoxic effects of these molecules.[9][10]

Hypothetical Application Workflow:

Derivatives of N-(2-Fluoro-4-methylphenyl)acetamide could be synthesized to explore their potential as anticancer agents. The amide nitrogen can be alkylated or the phenyl ring can be further functionalized to generate a library of compounds for screening.

Potential Targets and Mechanisms:

-

Kinase Inhibition: Many kinase inhibitors incorporate an N-arylacetamide-like scaffold. Derivatives of N-(2-Fluoro-4-methylphenyl)acetamide could be designed to target specific kinases involved in cancer cell signaling pathways, such as FLT3 kinase in acute myeloid leukemia or Aurora kinases.[11][12][13]

-

Induction of Apoptosis: Phenylacetamide derivatives have been shown to trigger apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[14]

Anticonvulsant and Neurological Drug Development

N-arylacetamide derivatives have a long history in the development of anticonvulsant drugs.[15][16][17] The core structure is amenable to modifications that can modulate activity at various targets in the central nervous system (CNS).

Rationale for Application:

The lipophilicity and electronic properties conferred by the fluoro and methyl groups on the phenyl ring of N-(2-Fluoro-4-methylphenyl)acetamide make it an attractive starting point for synthesizing CNS-active compounds. These properties can influence blood-brain barrier penetration, a critical factor for neurological drugs.

Experimental Approach:

A library of derivatives could be synthesized and screened in established animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[15][17][18]

Anti-inflammatory Agents

The N-arylacetamide moiety is also found in compounds with anti-inflammatory properties.[19][20] These compounds can act through various mechanisms, including the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[21]

Proposed Research Strategy:

-

Synthesis of Analogs: Synthesize a series of N-(2-Fluoro-4-methylphenyl)acetamide derivatives with modifications designed to enhance anti-inflammatory activity.

-

In Vitro Assays: Screen the compounds in cell-based assays to assess their ability to inhibit the production of inflammatory mediators like prostaglandins and cytokines.

-

In Vivo Models: Evaluate promising candidates in animal models of inflammation, such as the carrageenan-induced paw edema model.[19]

Conclusion

N-(2-Fluoro-4-methylphenyl)acetamide is more than just a chemical intermediate; it is a strategic building block with significant potential in the field of drug discovery. Its straightforward synthesis and the presence of a fluorinated N-arylacetamide core make it an ideal starting point for the development of novel therapeutics. While direct biological data on this specific compound is limited, the extensive body of research on structurally related molecules provides a strong rationale for its exploration in anticancer, anticonvulsant, and anti-inflammatory drug development programs. The insights and protocols provided in this guide are intended to empower researchers to unlock the full potential of this versatile synthetic keystone.

References

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. [Link]

-

Discovery of N -(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. ResearchGate. [Link]

-

2-Fluoro-4-methylaniline | C7H8FN | CID 67984. PubChem. [Link]

-

Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

-

How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed Central. [Link]

-

Acetamide, N-(3-fluoro-4-hydroxyphenyl)-. PubChem. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. PubMed. [Link]

-

N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. Royal Society Publishing. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Synthesis and anti-inflammatory activity of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives. ResearchGate. [Link]

-

Antileukotrienic N-arylethyl-2-arylacetamides in the treatment of ulcerative colitis. PubMed. [Link]

-

The role of fluorine in medicinal chemistry. PubMed. [Link]

-

N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. ResearchGate. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

The Impact of 2-Fluoro-4-methylaniline in Agrochemical and Specialty Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. MDPI. [Link]

-

Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI. [Link]

-

Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. PubMed. [Link]

-

N-(2-Acetylphenyl)acetamide. ResearchGate. [Link]

-

Structural Studies on Bioactive Compounds. 40. 1 Synthesis and Biological Properties of Fluoro-, Methoxyl-, and Amino-Substituted 3-Phenyl-4H-1-benzopyran-4-ones and a Comparison of Their Antitumor Activities with the Activities of Related 2-Phenylbenzothiazoles. ACS Publications. [Link]

-

Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]

-

Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Medium. [Link]

-

Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. [Link]

-

Arylacetic Acid Derivatives. Pharmacy 180. [Link]

-

Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. Europe PMC. [Link]

-

Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science. [Link]

-

N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity. ResearchGate. [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. inhancetechnologies.com [inhancetechnologies.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Antileukotrienic N-arylethyl-2-arylacetamides in the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pharmacy180.com [pharmacy180.com]

Synthesis Protocol for N-(2-Fluoro-4-methylphenyl)acetamide: A Detailed Guide for Researchers

Introduction: The Significance of a Versatile Intermediate

N-(2-Fluoro-4-methylphenyl)acetamide is a valuable chemical intermediate, playing a crucial role in the synthesis of a variety of more complex molecules within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a fluorinated and methylated phenyl ring coupled with an acetamide group, provides a versatile scaffold for the development of novel compounds. The acetylation of the precursor, 2-fluoro-4-methylaniline, serves not only as a straightforward synthetic step but also as a method to modulate the reactivity of the aromatic amine, a common strategy in multi-step organic synthesis.[2] This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of N-(2-Fluoro-4-methylphenyl)acetamide, grounded in the principles of nucleophilic acyl substitution.

Strategic Overview: The Chemistry of Acetylation

The synthesis of N-(2-Fluoro-4-methylphenyl)acetamide is most commonly and efficiently achieved through the N-acetylation of 2-fluoro-4-methylaniline. This reaction involves the nucleophilic attack of the amine group of 2-fluoro-4-methylaniline on the electrophilic carbonyl carbon of an acetylating agent. The most frequently employed acetylating agents for this transformation are acetic anhydride and acetyl chloride.

This protocol will focus on the use of acetic anhydride in the presence of glacial acetic acid, a method noted for its high efficiency and relatively mild reaction conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline derivative attacks one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of an acetate ion as a leaving group, followed by deprotonation of the nitrogen, yields the stable amide product, N-(2-Fluoro-4-methylphenyl)acetamide.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from the initial reaction setup to the final isolation of the purified product.

Caption: A flowchart of the synthesis and purification of N-(2-Fluoro-4-methylphenyl)acetamide.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the acetylation of a closely related substrate, 2-fluoroaniline, and is expected to provide a high yield of the desired product.[3]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Fluoro-4-methylaniline | 97% or higher | e.g., Thermo Scientific | Corrosive, handle with care.[4] |

| Acetic Anhydride | ACS Reagent Grade | Standard Supplier | Corrosive, moisture sensitive. |

| Glacial Acetic Acid | ACS Reagent Grade | Standard Supplier | Corrosive. |

| Ethanol | 95% or Absolute | Standard Supplier | For recrystallization. |

| Deionized Water | High Purity | In-house or purchased | |

| Round-bottom flask | Appropriate size | Standard lab supplier | |

| Reflux condenser | Standard lab supplier | ||

| Heating mantle | Standard lab supplier | ||

| Magnetic stirrer and stir bar | Standard lab supplier | ||

| Buchner funnel and filter flask | Standard lab supplier | ||

| Filter paper | Standard lab supplier | ||

| Beakers and Erlenmeyer flasks | Standard lab supplier |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (approximately 39.9 mmol) of 2-fluoro-4-methylaniline in 20 mL of glacial acetic acid. Stir the mixture until the aniline is completely dissolved.

-

Addition of Acetylating Agent: To the stirred solution, carefully add 6.1 mL (approximately 6.5 g, 63.8 mmol) of acetic anhydride. The addition may cause a slight exotherm.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare approximately 150 mL of an ice-water slurry. Pour the cooled reaction mixture slowly into the ice water with vigorous stirring. A white precipitate of N-(2-Fluoro-4-methylphenyl)acetamide should form immediately.

-

Isolation of Crude Product: Continue to stir the slurry for about 15 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 30 mL) to remove any residual acetic acid and other water-soluble impurities.

-

Purification by Recrystallization: Transfer the crude solid to a beaker for recrystallization.[5][6] A common and effective solvent system for N-aryl acetamides is an ethanol/water mixture.[2] Add a minimal amount of hot 95% ethanol to the crude product to dissolve it completely. If the solid does not fully dissolve, add more hot ethanol dropwise until a clear solution is obtained. To the hot solution, add hot deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. For optimal crystal formation, do not disturb the solution during this cooling phase.[6] Further cooling in an ice bath can maximize the yield of the recrystallized product.

-

Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water (e.g., a 50:50 mixture). Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Expected Yield and Characterization

While a specific yield for this exact reaction is not widely published, similar acetylation reactions of halogenated anilines proceed in high to excellent yields, often exceeding 85%.[7] The final product, N-(2-Fluoro-4-methylphenyl)acetamide, should be a white to off-white crystalline solid.[8] The purity can be assessed by melting point determination and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety and Handling Precautions

-

2-Fluoro-4-methylaniline: This compound is toxic and an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetic Anhydride and Glacial Acetic Acid: Both are corrosive and can cause severe burns. They are also lachrymators. Always handle these reagents in a fume hood and wear appropriate PPE.

-

General Precautions: The reaction should be performed in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The protocol detailed above provides a robust and reliable method for the synthesis of N-(2-Fluoro-4-methylphenyl)acetamide. By understanding the underlying chemical principles and adhering to the procedural steps and safety precautions, researchers can confidently produce this valuable intermediate for their ongoing work in drug discovery and development. The key to a successful synthesis lies in the careful control of reaction conditions and the meticulous purification of the final product.

References

-

PrepChem. Synthesis of N-(2-fluorophenyl)acetamide. Available at: [Link]

-

Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available at: [Link]

- Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

- Google Patents. US4663471A - Method for the preparation of N-methyl-N-trimethylsilyl trifluoroacetamide.

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

ResearchGate. Synthesis of N‐(4‐acetylphenyl)acetamide 61. Available at: [Link]

-

Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Available at: [Link]

-

PMC - NIH. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available at: [Link]

-

PMC - NIH. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. Recrystallization-1.pdf. Available at: [Link]

-

ResearchGate. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions | Request PDF. Available at: [Link]

-

ResearchGate. (PDF) N -(2-Acetylphenyl)acetamide. Available at: [Link]

-

NIH. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). Available at: [Link]

-

AccelaChem. 326-67-0,N-(2-Fluoro-4-methylphenyl)acetamide. Available at: [Link]

-

MySkinRecipes. N-(2-Fluoro-4-methylphenyl)acetamide. Available at: [Link]

Sources

- 1. N-(2-Fluoro-4-methylphenyl)acetamide [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. prepchem.com [prepchem.com]

- 4. 4-Fluoro-2-methylaniline, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. mt.com [mt.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 8. 326-67-0|N-(2-Fluoro-4-methylphenyl)acetamide|BLD Pharm [bldpharm.com]

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of N-(2-Fluoro-4-methylphenyl)acetamide

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2-Fluoro-4-methylphenyl)acetamide, a key intermediate in pharmaceutical synthesis. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The chromatographic separation was achieved on a Phenyl-Hexyl stationary phase, which offers unique selectivity for fluorinated aromatic compounds. A forced degradation study was conducted under acidic, alkaline, oxidative, and thermal stress conditions to demonstrate the method's specificity and stability-indicating properties. This protocol provides a comprehensive framework for researchers, quality control analysts, and drug development professionals for the reliable analysis of N-(2-Fluoro-4-methylphenyl)acetamide and its potential degradation products.

Introduction

N-(2-Fluoro-4-methylphenyl)acetamide is a substituted aromatic amide that serves as a critical building block in the synthesis of various pharmaceutically active compounds. The presence of the fluorine atom and methyl group on the phenyl ring can significantly influence the molecule's biological activity and metabolic profile. Therefore, ensuring the purity and stability of this intermediate is paramount for the quality and safety of the final drug product. High-performance liquid chromatography (HPLC) is the premier analytical technique for assessing the purity and stability of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.

The development of a stability-indicating analytical method is a regulatory requirement and a critical component of the drug development process. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) or intermediate in the presence of its potential degradation products, process impurities, and excipients. This application note provides a detailed, step-by-step protocol for the HPLC analysis of N-(2-Fluoro-4-methylphenyl)acetamide, complete with method validation and forced degradation studies as stipulated by ICH guidelines[1][2].

Principle of Separation

The method employs a reversed-phase chromatographic approach, where the stationary phase is nonpolar and the mobile phase is polar. N-(2-Fluoro-4-methylphenyl)acetamide is a moderately polar molecule, making it well-suited for retention and separation on a hydrophobic stationary phase.

Rationale for Stationary Phase Selection: A Phenyl-Hexyl column was selected as the primary stationary phase. This choice is based on the unique separation mechanism it offers for aromatic compounds. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of the analyte. These interactions are particularly enhanced for aromatic compounds containing electron-withdrawing groups, such as the fluorine atom in N-(2-Fluoro-4-methylphenyl)acetamide[3][4]. The hexyl linker provides the necessary hydrophobicity for effective retention. This dual retention mechanism often provides superior selectivity compared to standard alkyl (C18 or C8) phases for aromatic isomers and substituted aromatic compounds[5][6].

Rationale for Mobile Phase Selection: A mobile phase consisting of methanol and a slightly acidic phosphate buffer is used. Methanol is chosen over acetonitrile because it is known to enhance the π-π interactions between aromatic analytes and a phenyl stationary phase, leading to better retention and selectivity[3][7]. The use of a buffer at a pH of approximately 3.0 ensures the consistent ionization state of any potential acidic or basic functional groups in the analyte or its degradants, leading to sharp, symmetrical peaks and reproducible retention times.

Physicochemical Properties of the Analyte

-

Chemical Name: N-(2-Fluoro-4-methylphenyl)acetamide

-

Molecular Formula: C₉H₁₀FNO

-

Molecular Weight: 167.18 g/mol [8]

-

Structure:

-

Appearance: White crystalline solid[9]

-

Solubility: Soluble in methanol and ethanol, slightly soluble in water[9].

-

UV Absorbance: Based on the UV spectra of structurally related acetanilides, which show a primary absorbance band around 240-255 nm, a detection wavelength of 245 nm is selected to ensure high sensitivity[10][11].

Materials and Methods

Instrumentation

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

-

Analytical balance (0.01 mg readability)

-

pH meter

-

Class A volumetric glassware

-

Sonicator

-

Membrane filters (0.45 µm, PTFE or Nylon)

Chemicals and Reagents

-

N-(2-Fluoro-4-methylphenyl)acetamide reference standard (purity ≥ 98%)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

-

Orthophosphoric acid (AR grade)

-

Deionized water (18.2 MΩ·cm)

-

Hydrochloric acid (HCl, 37%) (AR grade)

-

Sodium hydroxide (NaOH) (AR grade)

-

Hydrogen peroxide (H₂O₂, 30%) (AR grade)

Experimental Protocols

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic): HPLC grade Methanol.

-

Diluent: Methanol and Water (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of N-(2-Fluoro-4-methylphenyl)acetamide reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

| Parameter | Condition |

| Column | Phenyl-Hexyl (e.g., HALO® Phenyl-Hexyl), 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Methanol |

| Gradient Program | 0-2 min: 40% B2-15 min: 40% to 80% B15-18 min: 80% B18-18.1 min: 80% to 40% B18.1-25 min: 40% B (Equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

Method Validation Protocol (as per ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for the intended purpose[12][13][14].

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[13]. A forced degradation study is the most effective way to demonstrate specificity.

Protocol:

-

Prepare five separate solutions of N-(2-Fluoro-4-methylphenyl)acetamide at 1000 µg/mL in the diluent.

-

Acid Hydrolysis: To one solution, add 1 mL of 1 M HCl. Heat at 80 °C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to volume. The amide bond is susceptible to acid-catalyzed hydrolysis, which would yield 2-fluoro-4-methylaniline and acetic acid[15].

-

Alkaline Hydrolysis: To another solution, add 1 mL of 1 M NaOH. Heat at 80 °C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to volume. Base-catalyzed hydrolysis will also cleave the amide bond[16].

-

Oxidative Degradation: To a third solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. The aromatic ring and the benzylic methyl group are potential sites for oxidation[17].

-

Thermal Degradation: Expose a solid sample of the reference standard to 105 °C in a hot air oven for 48 hours. Dissolve the stressed sample in the diluent to achieve a final concentration of 1000 µg/mL. Fluorinated aromatic compounds often exhibit high thermal stability[8][14].

-

Photolytic Degradation: Expose a solution of the analyte (1000 µg/mL) to UV light (254 nm) and cool white fluorescent light in a photostability chamber for a period compliant with ICH Q1B guidelines.

-

Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a PDA detector.

-

Acceptance Criteria: The method is specific if the peak for N-(2-Fluoro-4-methylphenyl)acetamide is resolved from all degradation product peaks (resolution > 2.0). Peak purity analysis using the PDA detector should confirm that the analyte peak is spectrally pure in all stressed samples. A degradation of 5-20% is generally considered appropriate for demonstrating the stability-indicating nature of the method[1].

Linearity and Range

Prepare calibration standards at a minimum of five concentrations, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy will be determined by the recovery method. Analyze samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate. Calculate the percentage recovery at each level.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

-

Repeatability (Intra-day Precision): Analyze six replicate preparations of the working standard solution (100 µg/mL) on the same day.

-

Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst and/or different equipment.

-

Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

Robustness

Evaluate the method's robustness by making small, deliberate variations in the chromatographic parameters.

-

Flow Rate (± 0.1 mL/min)

-

Column Temperature (± 2 °C)

-

Mobile Phase pH (± 0.2 units)

-

Wavelength (± 2 nm)

-

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should not be significantly affected.

Data Presentation and Visualization

Summary of Validation Parameters

| Validation Parameter | Acceptance Criteria | Result |

| Specificity | Peak Purity > 990, Resolution > 2.0 | To be determined |

| Linearity (r²) | ≥ 0.999 | To be determined |

| Range (µg/mL) | 50 - 150 | To be determined |

| Accuracy (% Recovery) | 98.0 - 102.0% | To be determined |

| Repeatability (%RSD) | ≤ 2.0% | To be determined |

| Intermediate Precision (%RSD) | ≤ 2.0% | To be determined |

| LOD (µg/mL) | - | To be determined |

| LOQ (µg/mL) | - | To be determined |

| Robustness | System suitability passes | To be determined |

Forced Degradation Results Summary

| Stress Condition | % Degradation | No. of Degradation Peaks | Resolution (Main Peak) |

| Acid (1M HCl, 80°C, 4h) | To be determined | To be determined | To be determined |

| Base (1M NaOH, 80°C, 2h) | To be determined | To be determined | To be determined |

| Oxidative (30% H₂O₂, RT, 24h) | To be determined | To be determined | To be determined |

| Thermal (105°C, 48h) | To be determined | To be determined | To be determined |

| Photolytic (ICH Q1B) | To be determined | To be determined | To be determined |

Experimental Workflows

Caption: Workflow for HPLC Method Development and Validation.

Caption: Forced Degradation Study Experimental Plan.

Conclusion

This application note details a scientifically sound and robust RP-HPLC method for the quantitative determination of N-(2-Fluoro-4-methylphenyl)acetamide. The use of a Phenyl-Hexyl stationary phase provides excellent selectivity, and the comprehensive validation protocol ensures the method's reliability, accuracy, and precision. The successful execution of forced degradation studies confirms its stability-indicating nature, making it suitable for routine quality control and stability testing in a regulated pharmaceutical environment.

References

-

ChemBK. N-(4-fluoro-3-methylphenyl)-Acetamide. Available at: [Link]

-

Lenhard, J. R., & Eyl, A. W. (1987). N-hydroxy-N-arylacetamides. V. Differences in the mechanism of haemoglobin oxidation in vitro by N-hydroxy-4-chloroacetanilide and N-hydroxy-4-chloroaniline. Xenobiotica, 17(7), 841–851. Available at: [Link]

-

MAC-MOD Analytical. Developing HPLC Methods When C18 Columns Don't Work. Available at: [Link]

-

ResearchGate. Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. Available at: [Link]

-

Advanced Materials Technology. Rapid HPLC Separation of Aromatic Compounds on HALO® Phenyl-Hexyl. Available at: [Link]

-

ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-38. Available at: [Link]

-

PubChem. Acetanilide. Available at: [Link]

-

Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. (2019). Available at: [Link]

-

Nacalai Tesque. Methods in Developing Mobile Phase Condition for C18 Column. Available at: [Link]

-

Science.gov. Forced degradation study: Topics by Science.gov. Available at: [Link]

-

Chemguide. The hydrolysis of amides. Available at: [Link]

-

PubMed. The metabolic N-oxidation of carcinogenic arylamines in relation to nitrogen charge density and oxidation potential. Available at: [Link]

-

European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). Available at: [Link]

-

ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2008). Available at: [Link]

-

Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Available at: [Link]

-

ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Available at: [Link]

-

Taylor & Francis Online. Investigation into the optimized thermal stability of fluorinated perovskite through first principles calculations. Available at: [Link]

-

ResearchGate. UV-visible spectra of acetanilides. Effect of addition of surfactants.... Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. Forced Degradation – A Review. (2022). Available at: [Link]

-

Science.gov. c18 hplc column: Topics by Science.gov. Available at: [Link]

-

ResearchGate. (a) N-oxidation mechanism illustrated in an aliphatic nitrogen, (b).... Available at: [Link]

-

Chromatography Forum. separation of positional isomers. (2017). Available at: [Link]

-

Separation Methods Technologies Inc. Phenyl-Hexyl Columns. Available at: [Link]

-

Wikipedia. Organofluorine chemistry. Available at: [Link]

-

ACS Publications. Ultraviolet Absorption Spectra of Acetanilides. (1954). Available at: [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

-

Advanced Materials Technology. HALO Phenyl-Hexyl UHPLC Columns. Available at: [Link]

-

NIST. Acetamide, N-phenyl-. Available at: [Link]

-

NIH National Center for Biotechnology Information. 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: [Link]

-

ACS Publications. Synthesis and Crystal Engineering of Fluorinated Rubrenes. (2023). Available at: [Link]

-

Royal Society of Chemistry. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. Available at: [Link]

-

PubMed. Arylamidation and arylation by the carcinogen N-2-fluorenylacetamide: a sensitive and rapid radiochemical assay. Available at: [Link]

-

Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2023). Available at: [Link]

-

NIH National Center for Biotechnology Information. N-(4-Hydroxy-2-nitrophenyl)acetamide. Available at: [Link]

-

NIH National Center for Biotechnology Information. N-(3-Chloro-4-hydroxyphenyl)acetamide. Available at: [Link]

-

NIH National Center for Biotechnology Information. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). Available at: [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onyxipca.com [onyxipca.com]

- 3. agilent.com [agilent.com]

- 4. Ascentis® Express Phenyl Hexyl Columns for U/HPLC [sigmaaldrich.com]

- 5. mac-mod.com [mac-mod.com]

- 6. separationmethods.com [separationmethods.com]

- 7. hplc.eu [hplc.eu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 15. Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-hydroxy-N-arylacetamides--IV. Differences in the mechanism of haemoglobin oxidation in vitro between N-hydroxy-N-arylacetamides and arylhydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-hydroxy-N-arylacetamides. V. Differences in the mechanism of haemoglobin oxidation in vitro by N-hydroxy-4-chloroacetanilide and N-hydroxy-4-chloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Evaluation of N-(2-Fluoro-4-methylphenyl)acetamide Derivatives

Introduction

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The introduction of a 2-fluoro-4-methylphenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, making N-(2-Fluoro-4-methylphenyl)acetamide derivatives a promising class of compounds for novel drug discovery. This guide provides a comprehensive framework for the initial in vitro evaluation of a new library of N-(2-Fluoro-4-methylphenyl)acetamide derivatives, designed for researchers in drug development. Our approach is a multi-tiered screening cascade that begins with broad cytotoxicity profiling, progresses to targeted functional assays, and culminates in mechanistic studies to elucidate the mode of action of lead candidates.

The causality behind this tiered approach is rooted in efficiency and resource management in drug discovery. Initial broad-spectrum cytotoxicity assays act as a crucial filter, eliminating non-specific, highly toxic compounds early in the process and ensuring that more resource-intensive functional and mechanistic studies are reserved for candidates with a promising therapeutic window.[4][5][6]

Part 1: Foundational Analysis - Cytotoxicity Profiling

The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This provides a baseline understanding of the compound's general toxicity and helps to identify a suitable concentration range for subsequent, more specific assays.[5][6]

Rationale for Assay Selection

We will employ two distinct and complementary cytotoxicity assays to ensure the robustness of our initial findings: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.[7] Running these assays in parallel provides a more complete picture of a compound's cytotoxic mechanism. For instance, a compound that inhibits metabolic activity without causing membrane damage might be cytostatic rather than cytotoxic, a distinction that is critical for developing anticancer agents.

Experimental Workflow: Cytotoxicity Screening

Caption: General workflow for parallel cytotoxicity screening using MTT and LDH assays.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed a panel of relevant cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, and a non-cancerous cell line like HEK293 for selectivity) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of each N-(2-Fluoro-4-methylphenyl)acetamide derivative in DMSO. Perform serial dilutions in cell culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Data Presentation: Cytotoxicity Profile

| Compound ID | Derivative Substitution | A549 IC50 (µM) | MCF-7 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293/A549) |

| FMA-001 | -H | 25.4 | 32.1 | >100 | >3.9 |

| FMA-002 | -Cl | 10.2 | 15.8 | 85.3 | 8.4 |

| FMA-003 | -OCH3 | 45.1 | 55.6 | >100 | >2.2 |

| Doxorubicin | (Control) | 0.5 | 0.8 | 1.2 | 2.4 |

Part 2: Functional Screening - Assessing Anti-Inflammatory Potential

Compounds that exhibit selective cytotoxicity against cancer cell lines, or those with low cytotoxicity, can be further evaluated for other potential therapeutic applications, such as anti-inflammatory activity.

Rationale for Assay Selection

Inflammation is a complex process involving various mediators. We will use a well-established in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[8][9] We will measure the production of nitric oxide (NO), a key inflammatory mediator, and pro-inflammatory cytokines like TNF-α and IL-6. This multi-pronged approach provides a comprehensive overview of a compound's anti-inflammatory potential.[10]

Experimental Workflow: Anti-Inflammatory Screening

Caption: Workflow for assessing the anti-inflammatory activity of the derivatives.

Detailed Protocol: Nitric Oxide (NO) Production Assay

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with non-toxic concentrations of the N-(2-Fluoro-4-methylphenyl)acetamide derivatives (determined from Part 1) for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (sulfanilamide solution) followed by 50 µL of Griess reagent B (NED solution).

-

Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

Part 3: Mechanistic Insights - Target Engagement and Pathway Analysis

For lead compounds that demonstrate promising activity in the functional screens, the next logical step is to investigate their mechanism of action. Based on the known activities of similar scaffolds, we hypothesize that these compounds might exert their effects through the inhibition of protein kinases or by modulating oxidative stress.

Rationale for Mechanistic Studies

Kinase inhibition is a common mechanism for both anticancer and anti-inflammatory drugs.[11][12][13] An in vitro kinase inhibition assay will allow us to screen our lead compounds against a panel of relevant kinases. Additionally, many therapeutic agents influence the cellular redox state.[14][15] Measuring the production of reactive oxygen species (ROS) can provide valuable insights into the compound's mode of action.[16][17]

Signaling Pathway Visualization: Hypothetical Kinase Inhibition

Caption: Hypothetical mechanism of action via protein kinase inhibition.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for a luminescence-based kinase assay that measures ATP consumption.[18]

-

Reagent Preparation: Prepare the kinase reaction buffer, kinase, substrate, and ATP solution.

-

Compound Addition: Add 1 µL of the N-(2-Fluoro-4-methylphenyl)acetamide derivative at various concentrations to the wells of a 384-well plate.

-

Kinase Reaction: Add the kinase and substrate to the wells and incubate for 10 minutes. Initiate the reaction by adding ATP. Incubate for 1 hour at room temperature.

-

ATP Detection: Add a luminescent ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition and determine the IC50 value.

Detailed Protocol: Intracellular Reactive Oxygen Species (ROS) Assay

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).[15]

-

Cell Seeding: Seed cells (e.g., A549) in a black, clear-bottom 96-well plate.

-

Compound Treatment: Treat the cells with the compounds for the desired time period. Include a positive control such as H2O2.

-

Probe Loading: Remove the treatment medium and incubate the cells with 25 µM DCFDA in PBS for 30 minutes at 37°C.

-

Data Acquisition: Wash the cells with PBS and measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

-

Data Analysis: Quantify the change in fluorescence relative to the vehicle control.

Mechanistic Validation: Western Blotting

To confirm the inhibition of a specific signaling pathway identified in the kinase assay, Western blotting can be used to measure the phosphorylation status of downstream target proteins.[19][20]

-

Sample Preparation: Treat cells with the lead compound, then lyse the cells and quantify the protein concentration.[21]

-

Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an HRP substrate and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

Conclusion

This comprehensive guide provides a robust and logical framework for the initial in vitro evaluation of novel N-(2-Fluoro-4-methylphenyl)acetamide derivatives. By following this tiered approach, researchers can efficiently identify promising lead compounds and gain valuable insights into their potential therapeutic applications and mechanisms of action. The protocols described herein are based on well-established and validated methodologies, ensuring the generation of reliable and reproducible data.

References

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]

-

PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, August 9). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Retrieved from [Link]

-

PubMed Central. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

-

PubMed. (n.d.). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Retrieved from [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

STANDARD OPERATING PROCEDURE. (n.d.). Evaluation using Western Blot. Retrieved from [Link]

-

PubMed Central. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods to Measure Reactive Oxygen Species (ROS) and Total Antioxidant Capacity (TAC) in the Reproductive System. Retrieved from [Link]

-